molecular formula C7HCl2F3O B6328398 3,5-Dichloro-2,4,6-trifluorobenzaldehyde CAS No. 681435-10-9

3,5-Dichloro-2,4,6-trifluorobenzaldehyde

Cat. No.: B6328398
CAS No.: 681435-10-9
M. Wt: 228.98 g/mol
InChI Key: BCKHICABXCTJJL-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4,6-trifluorobenzaldehyde is a polyhalogenated aromatic aldehyde featuring a benzene ring substituted with two chlorine atoms (at positions 3 and 5) and three fluorine atoms (at positions 2, 4, and 6), with an aldehyde functional group at position 1. This compound’s unique substitution pattern confers strong electron-withdrawing effects, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

3,5-dichloro-2,4,6-trifluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F3O/c8-3-5(10)2(1-13)6(11)4(9)7(3)12/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKHICABXCTJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)Cl)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261926
Record name Benzaldehyde, 3,5-dichloro-2,4,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681435-10-9
Record name Benzaldehyde, 3,5-dichloro-2,4,6-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681435-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3,5-dichloro-2,4,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-dichloro-2,4,6-trifluorobenzaldehyde primarily involves its reactivity as an electrophile due to the presence of the aldehyde group. The electron-withdrawing effects of the fluorine and chlorine atoms further enhance its electrophilic nature, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

3,5-Dichloro-2,4,6-trifluorobenzonitrile

  • Molecular Formula : C₇Cl₂F₃N
  • Average Mass : 225.978 g/mol
  • Key Differences :
    • Replaces the aldehyde group (-CHO) with a nitrile (-CN), altering its reactivity.
    • The nitrile group enhances resistance to oxidation but reduces suitability for nucleophilic additions (e.g., Grignard reactions).
    • Applications: Likely used in cyanation reactions or as a precursor for heterocyclic compounds.
Property 3,5-Dichloro-2,4,6-trifluorobenzaldehyde 3,5-Dichloro-2,4,6-trifluorobenzonitrile
Functional Group Aldehyde (-CHO) Nitrile (-CN)
Reactivity High (nucleophilic addition) Moderate (electrophilic substitution)
Common Uses Pharmaceutical intermediates Agrochemical synthesis

2,4,6-Trifluorobenzaldehyde

  • Molecular Formula : C₇H₃F₃O
  • Key Differences: Lacks chlorine substituents, reducing electron-withdrawing effects. Demonstrated 75.1% yield in catalytic reactions, suggesting higher synthetic efficiency compared to its chloro-fluoro counterpart . Applications: Used in fluorinated polymer precursors and liquid crystals.
Property This compound 2,4,6-Trifluorobenzaldehyde
Substituents 2 Cl, 3 F, -CHO 3 F, -CHO
Electronic Effects Stronger electron withdrawal Moderate electron withdrawal
Synthetic Yield (example) N/A 75.1%

3,5-Dichloro-2,4,6-trifluoropyridine

  • Molecular Formula : C₅Cl₂F₃N
  • Average Mass : 201.96 g/mol
  • Key Differences :
    • Replaces the benzene ring with a pyridine ring (nitrogen at position 1).
    • Exhibits basicity due to the lone pair on nitrogen, unlike the neutral benzaldehyde derivative.
    • Used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates .
Property This compound 3,5-Dichloro-2,4,6-trifluoropyridine
Aromatic System Benzene Pyridine
Basicity Non-basic Weakly basic
Key Reaction Aldol condensation Suzuki-Miyaura coupling

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

  • Molecular Formula : C₇Cl₂F₆
  • Average Mass : 318.34 g/mol
  • Key Differences :
    • Substitutes the aldehyde with a trifluoromethyl (-CF₃) group.
    • The -CF₃ group imparts extreme electron withdrawal and hydrophobicity.
    • Applications: Specialty intermediates in electronics and high-performance polymers .
Property This compound 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride
Functional Group -CHO -CF₃
Hydrophobicity Moderate High
Market Applications Pharmaceuticals Electronics, industrial coatings

Biological Activity

3,5-Dichloro-2,4,6-trifluorobenzaldehyde (DCTFB) is a fluorinated aromatic aldehyde that has garnered interest due to its potential biological activities. This article presents a detailed overview of the biological activity of DCTFB, including its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on various studies.

DCTFB is characterized by the following chemical structure:

  • Molecular Formula : C7H3Cl2F3O
  • Molecular Weight : 227.00 g/mol
  • CAS Number : 165047-24-5

Antimicrobial Activity

Recent studies have indicated that DCTFB and its derivatives exhibit significant antimicrobial properties. For instance, an investigation into oxime ester derivatives derived from substituted benzaldehydes demonstrated that compounds containing DCTFB exhibited notable antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antimicrobial activity of novel oxime esters synthesized from DCTFB, the following results were observed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3iStaphylococcus aureus3.9 µg/mL
3iBacillus subtilis3.9 µg/mL

The oxime ester derived from DCTFB (compound 3i) demonstrated significant biofilm inhibition with an MIC value of 2.2 µg/mL against these Gram-positive bacteria .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of DCTFB have also been explored in various cancer cell lines. A study reported the anticancer activity of fluorinated benzaldehyde derivatives, including those based on DCTFB.

Case Study: Anticancer Activity Assessment

The following table summarizes the IC50 values for different cancer cell lines treated with DCTFB derivatives:

CompoundCell LineIC50 (µM)
DCTFBHCT-116 (Colon Cancer)25
DCTFBMCF-7 (Breast Cancer)30
DCTFBHeLa (Cervical Cancer)28

These findings suggest that DCTFB exhibits moderate cytotoxicity against these cancer cell lines, indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of DCTFB can be attributed to its unique structural features. The presence of trifluoromethyl and dichloro substituents enhances its lipophilicity and electron-withdrawing properties, which are crucial for interacting with biological targets.

Key Observations in SAR Studies

  • Electron-Withdrawing Groups : The presence of multiple electron-withdrawing groups such as trifluoromethyl and dichloro enhances the reactivity of the carbonyl group in the aldehyde.
  • Hydrophobic Interactions : The fluorinated groups contribute to increased hydrophobic interactions with cellular membranes, potentially improving membrane permeability.

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